molecular formula C17H11N3O7 B12453021 4-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl acetate

4-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl acetate

Cat. No.: B12453021
M. Wt: 369.28 g/mol
InChI Key: OKQWACZKUDKTDB-UHFFFAOYSA-N
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Description

4-[(5-NITRO-1,3-DIOXOISOINDOL-2-YL)CARBAMOYL]PHENYL ACETATE is a complex organic compound that features a nitro group, an isoindole moiety, and a phenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-NITRO-1,3-DIOXOISOINDOL-2-YL)CARBAMOYL]PHENYL ACETATE typically involves multi-step organic reactions. One common method involves the nitration of isoindole derivatives followed by acylation and esterification reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is also common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(5-NITRO-1,3-DIOXOISOINDOL-2-YL)CARBAMOYL]PHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include amine derivatives, reduced isoindole compounds, and various substituted aromatic compounds.

Scientific Research Applications

4-[(5-NITRO-1,3-DIOXOISOINDOL-2-YL)CARBAMOYL]PHENYL ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(5-NITRO-1,3-DIOXOISOINDOL-2-YL)CARBAMOYL]PHENYL ACETATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isoindole moiety can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-NITRO-1,3-DIOXOISOINDOL-2-YL)CARBAMOYL]BENZOIC ACID
  • 4-[(5-NITRO-1,3-DIOXOISOINDOL-2-YL)CARBAMOYL]PHENYL METHYL ESTER

Uniqueness

4-[(5-NITRO-1,3-DIOXOISOINDOL-2-YL)CARBAMOYL]PHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H11N3O7

Molecular Weight

369.28 g/mol

IUPAC Name

[4-[(5-nitro-1,3-dioxoisoindol-2-yl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C17H11N3O7/c1-9(21)27-12-5-2-10(3-6-12)15(22)18-19-16(23)13-7-4-11(20(25)26)8-14(13)17(19)24/h2-8H,1H3,(H,18,22)

InChI Key

OKQWACZKUDKTDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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